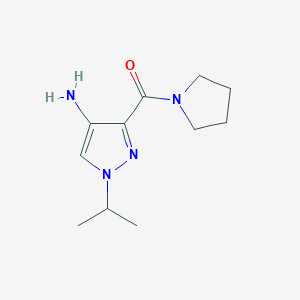

1-Isopropyl-3-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-4-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Isopropyl-3-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-4-amine is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an isopropyl group, a pyrrolidinylcarbonyl moiety, and a pyrazolamine core. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Isopropyl-3-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-4-amine typically involves multi-step organic reactions One common approach is to start with commercially available precursors and employ a series of reactions such as alkylation, acylation, and cyclization

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and selectivity .

Analyse Chemischer Reaktionen

Types of Reactions

1-Isopropyl-3-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-4-amine undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like halides. Reaction conditions typically involve controlled temperatures, solvents like methanol or dichloromethane, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives. Substitution reactions can result in the formation of new functionalized pyrazole compounds .

Wissenschaftliche Forschungsanwendungen

1-Isopropyl-3-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-4-amine has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: This compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for various diseases.

Wirkmechanismus

The mechanism of action of 1-Isopropyl-3-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The compound’s structure allows it to bind to active sites of enzymes or receptors, modulating their activity and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-Isopropyl-3-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-4-amine: shares similarities with other pyrazole derivatives, such as this compound and this compound.

Uniqueness

What sets this compound apart is its specific combination of functional groups, which confer unique chemical and biological properties

Biologische Aktivität

1-Isopropyl-3-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-4-amine is a heterocyclic organic compound with a complex structure characterized by a pyrazole ring and various functional groups. Its molecular formula is C11H16N4O. The compound's unique features, including an isopropyl group and a pyrrolidinylcarbonyl moiety, suggest potential biological activities, making it a subject of interest in medicinal chemistry.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Preliminary studies indicate that it may influence disease pathways associated with RET (rearranged during transfection) signaling, which is significant in various cancers. The compound may act as an inhibitor or modulator of certain enzymes, potentially affecting biochemical pathways involved in inflammation and tumor progression.

Pharmacological Properties

Research has shown that compounds with a pyrazole core exhibit diverse pharmacological properties, including:

- Anti-inflammatory : Potential to reduce inflammation through inhibition of pro-inflammatory cytokines.

- Analgesic : May provide pain relief by modulating pain pathways.

- Anticancer : Inhibitory effects on cancer cell proliferation and survival pathways.

Structure-Activity Relationship (SAR)

The structure of this compound allows for interactions that are crucial for its biological activity. The presence of the amine and carbonyl functional groups enhances its reactivity and binding affinity to biological targets. Understanding the SAR is essential for optimizing the compound's efficacy and minimizing potential side effects .

Comparative Analysis

To illustrate the uniqueness of this compound, a comparison with similar compounds can be made:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-Isopropyl-1H-pyrazol-4-amine | C₆H₁₁N₃ | Lacks the pyrrolidinyl carbonyl group |

| 3-Amino-pyrazole | C₃H₅N₃ | Simpler structure; no isopropyl or carbonyl groups |

| 4-Amino-pyrazole | C₃H₅N₃ | Similar core but different substituents |

The combination of an isopropyl group and a pyrrolidinoyl substituent on the pyrazole ring distinguishes this compound from simpler analogs, potentially conferring unique pharmacological properties .

Anticancer Activity

A study evaluating various pyrazole derivatives indicated that those similar to this compound show significant inhibitory activity against key oncogenic pathways, including BRAF(V600E) and EGFR. These findings suggest that this compound could serve as a lead molecule for developing new anticancer therapies .

Anti-inflammatory Studies

Research has demonstrated that compounds within the pyrazole class exhibit anti-inflammatory effects by inhibiting nitric oxide production and other inflammatory mediators. The specific interactions of this compound with these pathways remain to be fully elucidated but are promising for therapeutic applications in inflammatory diseases .

Synthesis and Bioactivity Correlation

The synthesis of this compound typically involves multi-step organic reactions, including alkylation and acylation processes. The purity and yield of the synthesized product are critical for ensuring reliable biological activity assessments. Ongoing research aims to refine these synthetic methods to enhance yield while maintaining bioactivity .

Eigenschaften

IUPAC Name |

(4-amino-1-propan-2-ylpyrazol-3-yl)-pyrrolidin-1-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4O/c1-8(2)15-7-9(12)10(13-15)11(16)14-5-3-4-6-14/h7-8H,3-6,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RASXOALHBZZDCR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C(C(=N1)C(=O)N2CCCC2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.